N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide
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Overview
Description
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and sulfonamide groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with various targets, including γ-aminobutyric acid receptors . These targets play crucial roles in various biological processes, including neurotransmission .
Mode of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with their targets through various mechanisms . For instance, some imidazo[1,2-a]pyridines have been reported to block γ-aminobutyric acid receptors, thereby exerting their effects .
Biochemical Pathways
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to affect various pathways, including those involving γ-aminobutyric acid receptors . The downstream effects of these interactions can include changes in neurotransmission .
Result of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have various effects, including antiviral, anti-inflammatory, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridine derivatives . The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imidazo[1,2-a]pyridine ring can be hydrogenated to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antibacterial and enzyme inhibitory properties.
Uniqueness
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is unique due to the combination of the imidazo[1,2-a]pyridine and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-14-8-9-17(12-19(14)24(25)26)29(27,28)22-16-6-4-5-15(11-16)18-13-23-10-3-2-7-20(23)21-18/h2-13,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCDFDUQNJIILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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